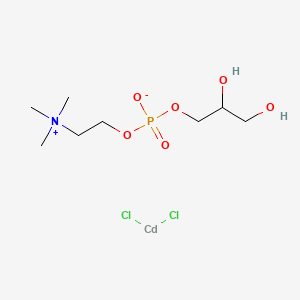

dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate

CAS No.: 64681-08-9

Cat. No.: VC17949037

Molecular Formula: C8H20CdCl2NO6P

Molecular Weight: 440.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64681-08-9 |

|---|---|

| Molecular Formula | C8H20CdCl2NO6P |

| Molecular Weight | 440.54 g/mol |

| IUPAC Name | dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate |

| Standard InChI | InChI=1S/C8H20NO6P.Cd.2ClH/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;;;/h8,10-11H,4-7H2,1-3H3;;2*1H/q;+2;;/p-2 |

| Standard InChI Key | RCOWLNSSDOITMP-UHFFFAOYSA-L |

| Canonical SMILES | C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O.Cl[Cd]Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s IUPAC name, dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate, reflects its dual-component structure:

-

Cadmium dichloride: Provides the inorganic backbone, with cadmium in the +2 oxidation state.

-

2,3-Dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate: A zwitterionic organophosphate derived from glycerophosphorylcholine, featuring a quaternary ammonium group and a phosphate ester .

The canonical SMILES string \text{C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O.Cl[Cd]Cl further elucidates its connectivity, emphasizing the coordination between cadmium and the phosphate oxygen.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 64681-08-9 |

| Molecular Formula | |

| Molecular Weight | 440.54 g/mol |

| SMILES | \text{C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O.Cl[Cd]Cl |

| InChI Key | RCOWLNSSDOITMP-UHFFFAOYSA-L |

Synthesis and Characterization

Synthetic Pathways

While no explicit protocols for synthesizing this compound are documented, its structure suggests a reaction between cadmium chloride () and L-α-glycerophosphorylcholine under controlled conditions . Analogous cadmium-organophosphate complexes, such as thiophene-derived Cd(II) compounds, are synthesized via ligand exchange reactions in polar solvents like tetrahydrofuran (THF) . For example, CdCl reacts with Schiff base ligands to form tetrahedral or square-planar complexes, depending on the counterions and reaction stoichiometry .

Challenges in Isolation

The compound’s hygroscopic nature and sensitivity to hydrolysis complicate purification. Cadmium’s propensity to form polynuclear complexes (e.g., ) further obscures isolation, necessitating anhydrous conditions and inert atmospheres .

Table 2: Comparative Synthesis of Cadmium Complexes

| Compound | Synthesis Method | Yield | Reference |

|---|---|---|---|

| [L·Cd(μ-Cl)Cl] | CdCl + Schiff base ligand | 87% | |

| Dichlorocadmium-organophosphate adduct | CdCl + glycerophosphorylcholine | Not reported |

Physicochemical Properties and Stability

Solubility and Reactivity

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but unstable in aqueous media due to phosphate ester hydrolysis and cadmium leaching. Cadmium’s Lewis acidity may also catalyze degradation of the organic moiety, limiting its shelf life.

Spectroscopic Characterization

-

: Expected signals include a singlet for the trimethylammonium group () and multiplets for the glycerol backbone () .

-

IR Spectroscopy: Stretching vibrations for P=O () and Cd-Cl () would dominate .

Toxicological and Environmental Impact

Human Health Risks

Environmental Persistence

Cadmium’s half-life in soil exceeds 1,000 years, posing long-term contamination risks. Phosphate groups may facilitate leaching into groundwater, necessitating stringent disposal protocols.

Future Research Directions

Alternative Metal Substitutes

Replacing cadmium with less toxic metals (e.g., Zn, Mg) could retain functionality while mitigating environmental harm . Zinc-based analogs already demonstrate superior catalytic performance .

Advanced Characterization Techniques

Time-resolved X-ray diffraction and DFT calculations could elucidate the compound’s dynamic conformers and degradation pathways, informing stabilization strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume